molecular formula C14H10ClFO2 B2472587 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde CAS No. 1778780-44-1

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde

Cat. No.: B2472587
CAS No.: 1778780-44-1
M. Wt: 264.68
InChI Key: FWGIKTHCGJEDEF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methylphenoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzoic acid.

    Reduction: 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro substituents may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde
  • 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzoic acid
  • 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzyl alcohol

Uniqueness

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde is unique due to the combination of chloro, fluoro, and methylphenoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research.

Properties

IUPAC Name

4-chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGIKTHCGJEDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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